N-(naphthalen-1-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
N-(Naphthalen-1-yl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a thiazole ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Phenylcarbamoyl Group: The thiazole intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbamoyl group.
Formation of the Acetamide Group: The final step involves the acylation of the thiazole derivative with naphthalene-1-yl acetic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro groups, sulfonic acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Agriculture: Used in the development of novel fungicides and pesticides.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(Naphthalen-1-yl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of antimicrobial activity, it can interfere with cell wall synthesis or protein synthesis in pathogens.
Comparison with Similar Compounds
Similar Compounds
- **N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4
N-(Naphthalen-1-yl)phenazine-1-carboxamide: Another compound with a naphthalene ring, used as a fungicide.
Properties
Molecular Formula |
C22H18N4O2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C22H18N4O2S/c27-20(25-19-12-6-8-15-7-4-5-11-18(15)19)13-17-14-29-22(24-17)26-21(28)23-16-9-2-1-3-10-16/h1-12,14H,13H2,(H,25,27)(H2,23,24,26,28) |
InChI Key |
XVGAFJYXVVITNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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